3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chloro, methoxy, and trifluoromethyl groups, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization with chloro, methoxy, and trifluoromethyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, methoxy, and trifluoromethyl groups can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups. Similar compounds include:
3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide: Differing in the position and number of methoxy groups.
5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacking the additional chloro and methoxy groups
Properties
Molecular Formula |
C22H14Cl3F3N4O3 |
---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H14Cl3F3N4O3/c1-34-15-8-14(16(35-2)7-12(15)24)30-21(33)19-18(25)20-29-13(10-3-5-11(23)6-4-10)9-17(22(26,27)28)32(20)31-19/h3-9H,1-2H3,(H,30,33) |
InChI Key |
RRXOVZBHVRPOBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)Cl)C(F)(F)F)OC)Cl |
Origin of Product |
United States |
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